

# **Application Notes and Protocols for ATTO 565 Cadaverine in Flow Cytometry (FACS)**

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

ATTO 565 cadaverine is a fluorescent probe that belongs to the family of rhodamine dyes. It possesses a strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2] These characteristics make it a valuable tool for various fluorescence-based applications in life sciences. ATTO 565 cadaverine is particularly useful as a fluorescent amine donor substrate for transglutaminases (TGases).[2] This property allows for the detection and quantification of TGase activity in cells. Additionally, based on the established use of other fluorescently labeled cadaverine derivatives, ATTO 565 cadaverine holds promise for the detection and measurement of autophagy. This document provides detailed protocols for the application of ATTO 565 cadaverine in flow cytometry to assess both transglutaminase activity and autophagy.

# Physicochemical and Spectral Properties of ATTO 565

A comprehensive understanding of the spectral properties of ATTO 565 is crucial for the proper setup of flow cytometry experiments, including the selection of appropriate lasers and filters.



Property	Value	Reference
Excitation Maximum (\(\lambda\)ex)	563-564 nm	[3]
Emission Maximum (λem)	590-592 nm	[3]
Molar Extinction Coefficient	1.2 x 10 <sup>5</sup> M <sup>-1</sup> cm <sup>-1</sup>	[3]
Fluorescence Quantum Yield (η)	~90%	[3]
Recommended Excitation Laser	561 nm	[4]
Common Emission Filter	585/42 nm	

# **Application 1: Detection of Transglutaminase Activity**

Principle:

Transglutaminases are enzymes that catalyze the formation of an isopeptide bond between the y-carboxamide group of a glutamine residue and the  $\epsilon$ -amino group of a lysine residue in proteins. Active transglutaminases can also incorporate primary amines, such as the amine group on **ATTO 565 cadaverine**, into their protein substrates. This enzymatic incorporation of the fluorescent probe into cellular proteins results in an increase in cellular fluorescence, which can be quantified by flow cytometry. This method allows for the analysis of transglutaminase activity on a single-cell basis.

Experimental Protocol:

Materials:

- ATTO 565 cadaverine
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4



- Cell culture medium appropriate for the cell line
- FACS tubes (5 mL polystyrene round-bottom tubes)
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- Cells of interest
- Optional: Transglutaminase inhibitor (e.g., cystamine) for negative control
- Optional: Transglutaminase activator (e.g., calcium ionophore) for positive control

#### Protocol:

- Reagent Preparation:
  - Prepare a 10 mM stock solution of ATTO 565 cadaverine in anhydrous DMSO. Store at -20°C, protected from light and moisture.
  - Further dilute the stock solution in cell culture medium or PBS to the desired working concentration. Based on protocols for other fluorescent cadaverine derivatives, a starting concentration range of 20-100 μM is recommended. The optimal concentration should be determined empirically for each cell type and experimental condition.
- Cell Preparation:
  - Culture cells to the desired confluency.
  - Induce transglutaminase activity if required by your experimental design (e.g., by treating with an appropriate stimulus).
  - For suspension cells, collect by centrifugation. For adherent cells, detach using a gentle method such as trypsinization, followed by neutralization and washing.
  - Wash the cells once with pre-warmed PBS.
  - Resuspend the cells in pre-warmed cell culture medium or PBS at a concentration of 1 x 10<sup>6</sup> cells/mL.



## Staining:

- Add the ATTO 565 cadaverine working solution to the cell suspension.
- Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and the level of transglutaminase activity.
- (Optional) For control experiments, pre-incubate cells with a transglutaminase inhibitor for 30-60 minutes before adding ATTO 565 cadaverine.

### Washing:

- After incubation, add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
- Centrifuge at 300-400 x g for 5 minutes at 4°C and decant the supernatant.
- Repeat the wash step twice to remove any unbound dye.

## Flow Cytometry Analysis:

- Resuspend the final cell pellet in 200-500 μL of Flow Cytometry Staining Buffer.
- Analyze the samples on a flow cytometer equipped with a 561 nm laser for excitation.
- Collect the emission signal using a filter appropriate for ATTO 565, such as a 585/42 nm bandpass filter.
- Use unstained cells as a negative control to set the baseline fluorescence.

#### Data Presentation:

The results can be presented as histograms showing the fluorescence intensity of the cell population. Quantitative data, such as the percentage of fluorescently labeled cells or the mean fluorescence intensity (MFI), should be summarized in a table for easy comparison between different experimental conditions.

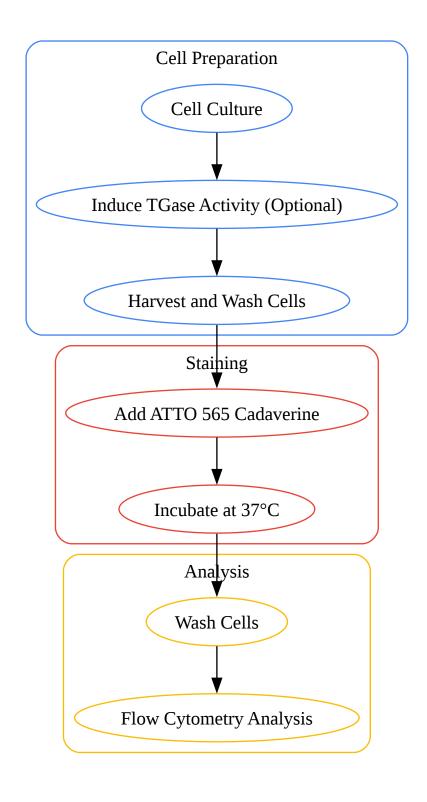


## Methodological & Application

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Treatment	Percentage of Labeled Cells (%)	Mean Fluorescence Intensity (MFI)
Untreated Control		
Stimulus (TGase Activator)	_	
Stimulus + TGase Inhibitor	_	





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Workflow for Transglutaminase Activity Assay

## **Application 2: Detection of Autophagy**

## Methodological & Application





### Principle:

Autophagy is a cellular process involving the degradation of cellular components via lysosomes. During autophagy, double-membraned vesicles called autophagosomes are formed. Monodansylcadaverine (MDC), a fluorescently labeled cadaverine, has been shown to accumulate in autophagic vacuoles, making it a useful probe for detecting autophagy. By analogy, **ATTO 565 cadaverine** is hypothesized to also accumulate in these lipid-rich structures, allowing for the quantification of autophagy by flow cytometry. An increase in the number of autophagic vacuoles will result in a higher cellular fluorescence intensity.

Experimental Protocol:

Materials:

- ATTO 565 cadaverine
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Earle's Balanced Salt Solution (EBSS) or other starvation medium
- Complete cell culture medium
- FACS tubes (5 mL polystyrene round-bottom tubes)
- Flow Cytometry Staining Buffer
- Cells of interest
- Optional: Autophagy inducer (e.g., rapamycin, starvation) for positive control
- Optional: Autophagy inhibitor (e.g., 3-methyladenine, bafilomycin A1) for negative control

Protocol:

- Reagent Preparation:
  - Prepare a 10 mM stock solution of ATTO 565 cadaverine in anhydrous DMSO. Store at -20°C, protected from light.



- Dilute the stock solution in PBS or the desired staining buffer to a working concentration.
   Based on protocols for MDC, a starting concentration of 50 μM is recommended. The optimal concentration should be determined for your specific cell type.
- Induction of Autophagy:
  - Seed cells and culture overnight.
  - To induce autophagy, replace the complete medium with a starvation medium like EBSS and incubate for 2-4 hours at 37°C. Alternatively, treat cells with a known autophagy inducer. For control cells, maintain in complete culture medium.

### Staining:

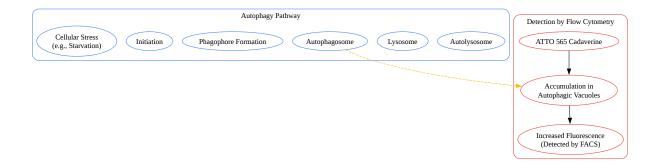
- After the autophagy induction period, add the ATTO 565 cadaverine working solution directly to the cells in their respective media.
- Incubate for 10-30 minutes at 37°C, protected from light.
- Cell Harvesting and Washing:
  - For adherent cells, wash with PBS and detach using a gentle method. For suspension cells, proceed to the next step.
  - Collect cells by centrifugation at 300-400 x g for 5 minutes.
  - Wash the cells twice with cold Flow Cytometry Staining Buffer.
- Flow Cytometry Analysis:
  - Resuspend the cell pellet in 200-500 μL of Flow Cytometry Staining Buffer.
  - Analyze immediately on a flow cytometer using a 561 nm laser for excitation and a 585/42 nm (or similar) emission filter.
  - Include unstained cells and cells treated with an autophagy inhibitor as controls.

#### Data Presentation:



Present the data as fluorescence histograms. A table summarizing the percentage of ATTO 565-positive cells and the MFI for each condition will facilitate comparison.

Treatment	Percentage of ATTO 565- Positive Cells (%)	Mean Fluorescence Intensity (MFI)
Control (Complete Medium)		
Starvation (EBSS)	_	
Starvation + Autophagy Inhibitor	_	
Autophagy Inducer (e.g., Rapamycin)		



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**Autophagy Detection Principle** 



**Troubleshooting** 

Issue	Possible Cause	Suggested Solution
High background fluorescence	Incomplete removal of unbound dye.	Increase the number of wash steps. Optimize the washing buffer (e.g., increase BSA concentration).
Dye concentration is too high.	Perform a titration experiment to determine the optimal dye concentration.	
Weak or no signal	Low transglutaminase activity or autophagy.	Use a positive control to ensure the assay is working. Increase the incubation time with the dye.
Inefficient dye uptake.	Ensure cells are healthy and not compromised during preparation.	
Incorrect flow cytometer settings.	Verify the laser and filter settings are optimal for ATTO 565.	
High cell death	Dye toxicity.	Reduce the dye concentration and/or incubation time.  Confirm with a viability dye.
Harsh cell handling.	Use gentle cell detachment and centrifugation methods.	

## Conclusion

**ATTO 565 cadaverine** is a versatile fluorescent probe with promising applications in flow cytometry for the single-cell analysis of transglutaminase activity and autophagy. The protocols provided herein offer a framework for researchers to utilize this bright and photostable dye in their studies. As with any new assay, optimization of parameters such as dye concentration and



incubation time is recommended to achieve the best results for your specific experimental system.

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